molecular formula C8H2BrClF3NO2S B1414209 4-Bromo-2-cyano-5-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1805416-99-2

4-Bromo-2-cyano-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1414209
CAS No.: 1805416-99-2
M. Wt: 348.52 g/mol
InChI Key: HZVQWRTVKADUBY-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-5-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C8H2BrClF3NO2S This compound is known for its unique chemical structure, which includes a bromine atom, a cyano group, a trifluoromethyl group, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyano-5-(trifluoromethyl)benzenesulfonyl chloride typically involves multiple steps. One common method includes the following steps:

    Nitration: The addition of a nitro group, which is later converted to a cyano group.

    Sulfonylation: The addition of a sulfonyl chloride group.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe). Nitration typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4). Trifluoromethylation can be carried out using trifluoromethyl iodide (CF3I) and a suitable catalyst. Finally, sulfonylation involves the use of chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The bromine atom can be oxidized to form a bromonium ion, which can further react with nucleophiles.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (R-NH2) or alcohols (R-OH) in the presence of a base (e.g., triethylamine) can react with the sulfonyl chloride group.

    Reduction: Reducing agents such as LiAlH4 or hydrogen gas (H2) with a catalyst can be used to reduce the cyano group.

    Oxidation: Oxidizing agents like peroxides or halogens can be used to oxidize the bromine atom.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Amines: Formed from the reduction of the cyano group.

Scientific Research Applications

4-Bromo-2-cyano-5-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, which are important in various biochemical and industrial processes. The cyano group can also participate in reactions, such as reduction to form amines, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride: Lacks the cyano group but has similar reactivity.

    2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but different positioning of the bromine and trifluoromethyl groups.

    4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Another positional isomer with similar properties.

Uniqueness

4-Bromo-2-cyano-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both a cyano group and a trifluoromethyl group, which impart distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound in synthetic chemistry and various research fields.

Properties

IUPAC Name

4-bromo-2-cyano-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF3NO2S/c9-6-1-4(3-14)7(17(10,15)16)2-5(6)8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVQWRTVKADUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(F)(F)F)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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